molecular formula C7H7NO4 B7910770 methyl 4,6-dioxo-1H-pyridine-3-carboxylate

methyl 4,6-dioxo-1H-pyridine-3-carboxylate

Cat. No.: B7910770
M. Wt: 169.13 g/mol
InChI Key: PZIPBAFQWMJRFE-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 4,6-dioxo-1H-pyridine-3-carboxylate” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dioxo-1H-pyridine-3-carboxylate involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.

    Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:

    Batch Processing: Large quantities of reactants are combined in a single batch, and the reactions are carried out in large reactors.

    Continuous Processing: Reactants are continuously fed into a reactor, and the product is continuously removed. This method is often more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

methyl 4,6-dioxo-1H-pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form new products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions involve the gain of electrons, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another. This can be achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

methyl 4,6-dioxo-1H-pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 4,6-dioxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Properties

IUPAC Name

methyl 4,6-dioxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-3-8-6(10)2-5(4)9/h3H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIPBAFQWMJRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CNC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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